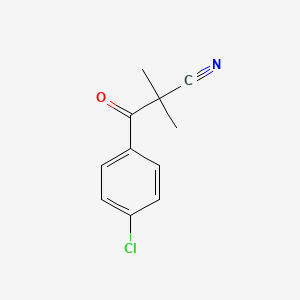
3-(4-Chlorophenyl)-2,2-dimethyl-3-oxopropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-2,2-dimethyl-3-oxopropanenitrile is an organic compound with a molecular formula of C11H10ClNO It is characterized by the presence of a chlorophenyl group, a nitrile group, and a ketone group attached to a central carbon atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-2,2-dimethyl-3-oxopropanenitrile typically involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of 3-(4-chlorophenyl)-2,2-dimethyl-3-oxopropanoic acid.
Reduction: Formation of 3-(4-chlorophenyl)-2,2-dimethyl-3-aminopropanenitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Its derivatives have been explored for their anticancer and antimicrobial properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 3-(4-Chlorophenyl)-2,2-dimethyl-3-oxopropanenitrile exerts its effects involves interactions with specific molecular targets. For instance, its derivatives have been shown to inhibit the activity of heat shock proteins such as TRAP1, leading to the induction of apoptosis in cancer cells . The compound’s ability to form stable complexes with these proteins is key to its biological activity.
類似化合物との比較
- 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid
- 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
- 3-(4-Chlorophenyl)-3-aminopropanenitrile
Comparison: Compared to its analogs, 3-(4-Chlorophenyl)-2,2-dimethyl-3-oxopropanenitrile is unique due to the presence of both a nitrile and a ketone group, which confer distinct reactivity and biological activity. Its derivatives have shown higher selectivity and potency in inhibiting specific molecular targets, making it a valuable compound for further research and development .
特性
分子式 |
C11H10ClNO |
|---|---|
分子量 |
207.65 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-2,2-dimethyl-3-oxopropanenitrile |
InChI |
InChI=1S/C11H10ClNO/c1-11(2,7-13)10(14)8-3-5-9(12)6-4-8/h3-6H,1-2H3 |
InChIキー |
KGYUMZFGJZHXTK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C#N)C(=O)C1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


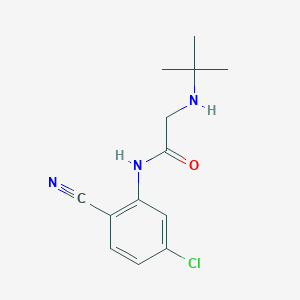
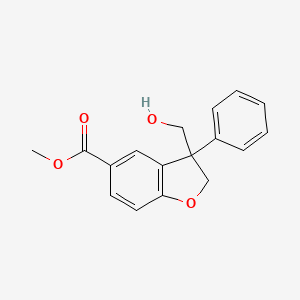

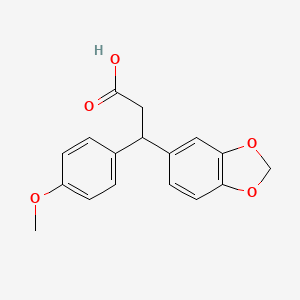
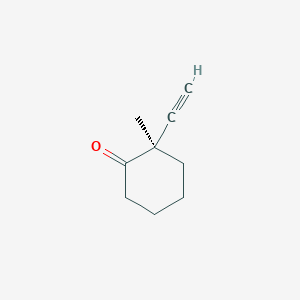

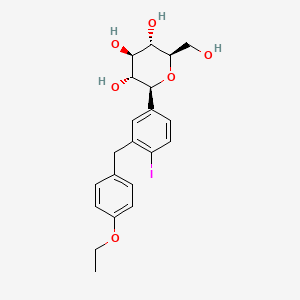
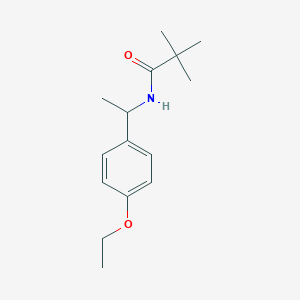

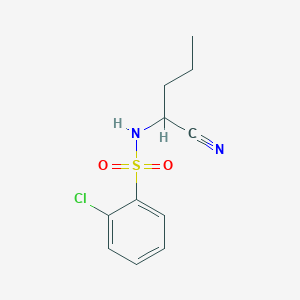

![N-[2-(4-chlorophenyl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14904973.png)
![(2'-(Cyclohexyldimethylsilyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14904975.png)

